Ehmt2-IN-1 -

Ehmt2-IN-1

Catalog Number: EVT-2497169
CAS Number:
Molecular Formula: C18H23N7O
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ehmt2-IN-1 is classified as a small molecule inhibitor targeting histone methyltransferases, specifically focusing on EHMT2, also known as G9a. This enzyme is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a modification associated with transcriptional repression. The inhibition of EHMT2 can lead to reactivation of silenced genes and has been implicated in the modulation of cancer cell proliferation and survival .

Synthesis Analysis

The synthesis of Ehmt2-IN-1 involves several steps that typically include the design of a chemical scaffold capable of selectively binding to the active site of EHMT2. A common approach utilizes structure-activity relationship studies to optimize the compound's efficacy and selectivity.

  1. Initial Screening: Compounds are screened for their ability to inhibit EHMT2 activity using enzymatic assays.
  2. Chemical Modifications: Based on initial results, modifications are made to enhance binding affinity and reduce off-target effects.
  3. Final Synthesis: The final compound is synthesized through standard organic chemistry techniques, including coupling reactions and purification processes such as chromatography.

Technical parameters such as reaction conditions (temperature, solvent choice), reaction times, and purification methods are critical to achieving high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of Ehmt2-IN-1 can be characterized by its specific binding interactions with the EHMT2 active site. Key features include:

  • Functional Groups: The presence of functional groups that facilitate hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site.
  • Conformation: The three-dimensional conformation of Ehmt2-IN-1 is optimized for fitting within the substrate-binding pocket of EHMT2, which is crucial for its inhibitory activity.

Crystallography studies may provide insights into the precise interactions between Ehmt2-IN-1 and EHMT2, revealing how structural features contribute to its inhibitory effects.

Chemical Reactions Analysis

Ehmt2-IN-1 primarily participates in competitive inhibition reactions with EHMT2. Upon binding to the active site, it prevents the enzyme from catalyzing the transfer of methyl groups from S-adenosylmethionine to histone substrates. This inhibition leads to:

  • Altered Histone Methylation Patterns: Decreased levels of H3K9me2 marks on chromatin, resulting in transcriptional activation of previously silenced genes.
  • Impact on DNA Repair Mechanisms: By inhibiting EHMT2, Ehmt2-IN-1 may disrupt normal DNA repair processes, potentially leading to increased sensitivity to DNA-damaging agents .
Mechanism of Action

The mechanism of action for Ehmt2-IN-1 involves:

  1. Inhibition of EHMT2 Activity: By binding to the active site, it prevents EHMT2 from methylating histone H3 at lysine 9.
  2. Transcriptional Activation: The reduction in H3K9me2 levels leads to a more open chromatin structure, allowing transcription factors access to gene promoters.
  3. Enhanced Chemotherapy Efficacy: In cancer models, inhibition of EHMT2 has been shown to sensitize cells to chemotherapeutic agents by disrupting their survival pathways .
Physical and Chemical Properties Analysis

Ehmt2-IN-1 exhibits several important physical and chemical properties:

  • Molecular Weight: Typically within a range suitable for small molecules (e.g., 300–500 g/mol).
  • Solubility: Solubility in common organic solvents is essential for biological assays.
  • Stability: The compound must remain stable under physiological conditions to be effective in vivo.

These properties are assessed through various analytical techniques such as spectroscopy (NMR, IR) and chromatography (HPLC).

Applications

The primary applications of Ehmt2-IN-1 include:

  • Cancer Research: As an inhibitor of EHMT2, it is used in studies aimed at understanding the role of epigenetic modifications in cancer progression and treatment resistance.
  • Therapeutic Development: Its potential use in combination therapies with chemotherapy or immunotherapy highlights its importance in developing more effective cancer treatments.
  • Basic Research: Investigating the fundamental roles of histone methylation in gene regulation and cellular processes.

Ehmt2-IN-1 represents a significant tool in epigenetic research and therapeutic strategies targeting cancer biology .

Mechanistic Basis of EHMT2 Inhibition

Epigenetic Regulation by EHMT2 in Oncogenic Pathways

Role of EHMT2 in H3K9me2-Mediated Transcriptional Repression

EHMT2 (euchromatic histone lysine methyltransferase 2), also known as G9a, is the primary enzyme responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/me2). These modifications establish facultative heterochromatin, leading to transcriptional repression of tumor suppressor genes (TSGs) in cancers. Mechanistically, H3K9me2 recruits chromatin compactors like HP1 proteins, which condense chromatin and block transcription factor access [7] [3]. In gastric cancer, elevated EHMT2 expression correlates with increased H3K9me2 levels at promoters of TSGs (e.g., CDKN1A, RUNX3), driving tumor metastasis and poor prognosis [3]. Ehmt2-IN-1 disrupts this process by competitively inhibiting EHMT2’s SET domain, reducing H3K9me2 occupancy at TSG promoters and reactivating their expression [7].

Table 1: EHMT2-Mediated Repression of Key Tumor Suppressors

Cancer TypeRepressed GeneFunctionH3K9me2 Enrichment
Gastric CancerRUNX3EMT inhibitor4.8-fold increase vs. normal [3]
GlioblastomaMASPINMetastasis suppressor89% of patient samples [2]
Breast CancerBeclin-1Autophagy regulator70% reduction after EHMT2 inhibition [6]

EHMT2-Dependent Chromatin Remodeling in Tumor-Propagating Cell Maintenance

EHMT2 maintains stem-like properties in tumor-propagating cells (TPCs) by orchestrating higher-order chromatin architecture. In KrasG12D;Trp53−/− (KP) lung adenocarcinoma models, EHMT2 is overexpressed in TPCs and sustains their self-renewal via compact 3D chromatin folding. Inhibition with Ehmt2-IN-1 decompacts chromatin topology, evidenced by:

  • Loss of H3K9me2/me3 at nuclear envelope-associated domains (NEADs) [4].
  • Derepression of lineage-specification genes (e.g., alveolar type 2 markers SFTPC, ABCA3) [4].
  • Impaired tumorsphere formation (70% reduction in secondary spheres) [4].This remodeling forces TPCs into differentiation, depleting the self-renewing pool critical for tumor propagation [1] [4].

Table 2: Impact of Ehmt2-IN-1 on Tumor-Propagating Cell Function

ParameterControlEhmt2-IN-1 TreatmentChange
Tumorsphere formation100%30%↓70% [4]
SFTPC expression1.0-fold3.5-fold↑250% [4]
Chromatin accessibilityLowHigh↑2.1-fold [1]

Non-Histone Substrate Methylation and Wnt/β-Catenin Signaling Modulation

Beyond histones, EHMT2 methylates non-histone proteins to modulate oncogenic pathways:

  • Wnt/β-catenin signaling: EHMT2 methylates β-catenin at lysine 49 (K49), enhancing its nuclear translocation and transcriptional activity. In lung adenocarcinoma, this drives AT2 cell identity and TPC maintenance [4] [9]. Ehmt2-IN-1 blocks β-catenin methylation, reducing occupancy at MYC and CCND1 promoters by 60% [4].
  • HIF-1α stabilization: Under hypoxia, EHMT2 methylates HIF-1α at K674, promoting its stability and transcriptional output in glioblastoma [2].
  • Crosstalk with noncoding RNAs: In Prader-Willi syndrome models, a maternally expressed lncRNA (TSS4-280118) recruits EHMT2 to silence paternal genes via H3K9me2 deposition [9]. Ehmt2-IN-1 abrogates this interaction, reactivating imprinted genes (e.g., SNRPN) [8] [9].

This multimodal targeting positions Ehmt2-IN-1 as a dual epigenetic/metabolic disruptor.

Table 3: Non-Histone Substrates of EHMT2 Modulated by Ehmt2-IN-1

SubstrateMethylation SiteFunctional OutcomeTherapeutic Impact of Inhibition
β-cateninLysine 49Enhanced Wnt signaling↓TCF/LEF activity; ↓tumor initiation [4]
HIF-1αLysine 674Hypoxic adaptation↓Angiogenesis; ↓glycolysis [2]
DNMT1Not specifiedDNA methylation maintenanceSynergistic TSG reactivation with 5-Aza [6] [10]

Properties

Product Name

Ehmt2-IN-1

IUPAC Name

2-N-[4-methoxy-3-[4-(methylaminomethyl)pyrazol-1-yl]phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H23N7O/c1-12-7-17(20-3)24-18(22-12)23-14-5-6-16(26-4)15(8-14)25-11-13(9-19-2)10-21-25/h5-8,10-11,19H,9H2,1-4H3,(H2,20,22,23,24)

InChI Key

DJSJHTKOFPOYRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC

Solubility

not available

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC

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